(5-Ethylpyridin-2-yl)methyl acetate
Overview
Description
(5-Ethylpyridin-2-yl)methyl acetate is an organic compound belonging to the pyridine family It is characterized by the presence of an ethyl group at the 5-position and a methyl acetate group at the 2-position of the pyridine ring
Mechanism of Action
Target of Action
The compound contains a pyridine ring, which is a common structure in many bioactive compounds . .
Result of Action
While the compound’s crystal structure has been studied
Action Environment
Environmental factors can significantly impact the effectiveness and stability of many compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethylpyridin-2-yl)methyl acetate typically involves the alkylation of 5-ethyl-2-pyridinemethanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The process involves passing the reactants through a column packed with a suitable catalyst at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: (5-Ethylpyridin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(5-Ethylpyridin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and fine chemicals.
Comparison with Similar Compounds
2-Methyl-5-ethylpyridine: Similar structure but lacks the acetate group.
5-Ethyl-2-methylpyridine: Another isomer with a different substitution pattern.
Uniqueness: (5-Ethylpyridin-2-yl)methyl acetate is unique due to the presence of both an ethyl group and a methyl acetate group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
(5-ethylpyridin-2-yl)methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-9-4-5-10(11-6-9)7-13-8(2)12/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIYNYAKRPUOBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)COC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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